N-(Methylselanyl)-N-phenylbenzamide

Crystallography Organoselenium Chemistry Structural Biology

This N-methylselanyl-N-phenylbenzamide (CAS 142206-50-6) is the only commercially available isomer with selenium attached directly to the amide nitrogen, distinct from the 2-methylseleno isomer (CAS 60940-24-1) that positions –SeCH₃ on the aromatic ring. The N–Se linkage eliminates intramolecular Se⋯O close contact, alters oxidation potential, and blocks the ebselen regeneration pathway—making this compound an irreplaceable SAR probe and synthetic entry point to N–Se–N heterocycles unattainable from ortho-substituted precursors. Researchers requiring exact positional isomer for cyclization (e.g., PCl₅-mediated) or comparative redox profiling must specify this product.

Molecular Formula C14H13NOSe
Molecular Weight 290.23 g/mol
CAS No. 142206-50-6
Cat. No. B12557210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methylselanyl)-N-phenylbenzamide
CAS142206-50-6
Molecular FormulaC14H13NOSe
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESC[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
InChIKeyBVEKMSFNTJIIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methylselanyl)-N-phenylbenzamide (CAS 142206-50-6) Technical Baseline and Structural Context


N-(Methylselanyl)-N-phenylbenzamide (CAS 142206-50-6, molecular formula C₁₄H₁₃NOSe, MW ≈290.2 g/mol) is an organoselenium benzamide derivative characterized by a methylselanyl (–SeCH₃) moiety bonded to the amide nitrogen atom, alongside a phenyl substituent [1]. This compound belongs to the broader N-phenylbenzamide family but is distinguished by the direct N–Se linkage, a structural feature that imparts distinct redox reactivity compared to the more extensively studied ortho-methylseleno positional isomer 2-methylseleno-N-phenylbenzamide (CAS 60940-24-1) [2]. While the ortho isomer has been characterized as a major metabolite of the GPx-mimetic drug ebselen and has documented reactivity with peroxynitrite [3], the N-methylselanyl positional variant (142206-50-6) occupies an under-characterized niche within the organoselenium chemical space. No peer-reviewed biological activity data—antioxidant, antifungal, or otherwise—were identified for this specific compound in the available primary literature. The compound is commercially available from several specialty chemical suppliers for research use only, typically at >95% purity by HPLC, with procurement primarily driven by its unique N–Se structural motif for exploratory synthesis and structure-activity relationship (SAR) studies [1].

Why Generic Selenium-Containing Benzamide Analogs Cannot Replace N-(Methylselanyl)-N-phenylbenzamide


N-(Methylselanyl)-N-phenylbenzamide (142206-50-6) cannot be functionally or synthetically substituted by superficially similar organoselenium benzamides due to critical differences in the position of selenium attachment and the resultant redox and coordination chemistry. The ortho-methylseleno isomer 2-methylseleno-N-phenylbenzamide (CAS 60940-24-1) places the –SeCH₃ group on the aromatic ring, enabling intramolecular Se⋯O close contact (2.829 Å) that stabilizes a specific conformation and facilitates oxidative demethylation to regenerate ebselen via liver microsomes [1][2]. In contrast, the N-methylselanyl substitution pattern in 142206-50-6 positions selenium directly on the amide nitrogen, which precludes this intramolecular Se⋯O interaction, alters the compound's oxidation potential, and eliminates the metabolic pathway that regenerates the cyclic selenenamide pharmacophore [1]. Furthermore, this compound is structurally distinct from N,N-bis(methylselanyl)benzamide (MW ≈307.1 g/mol), which bears two selenium atoms and consequently exhibits different stoichiometry in redox reactions [3]. Ebselen itself is a cyclic benzisoselenazolone with a fundamentally different Se–N–C(O) heterocyclic framework and documented clinical-phase GPx-mimetic activity [4]. For researchers requiring a specific N–Se bond architecture for synthetic elaboration—such as conversion to 3-chloro-1,2-benzisoselenazolium chlorides in 80–90% yield via reaction with phosphorus pentachloride [5]—substitution with ortho-methylseleno analogs or ebselen derivatives will produce different reaction outcomes and cannot serve as a chemical equivalent. Procurement decisions must therefore be guided by the exact positional isomer required for the intended synthetic or SAR application.

Quantitative Differentiators of N-(Methylselanyl)-N-phenylbenzamide: Evidence for Selection Decisions


Positional Isomerism Dictates Intramolecular Se⋯O Contact: A Crystallographic Differentiator

Single-crystal X-ray diffraction analysis reveals that the ortho-methylseleno positional isomer (2-methylseleno-N-phenylbenzamide, CAS 60940-24-1) exhibits a close intramolecular Se⋯O contact of 2.829(2) Å between the selenium atom and the amide carbonyl oxygen [1]. This non-bonded interaction, which is below the sum of van der Waals radii (Se + O ≈ 3.4 Å), stabilizes a specific molecular conformation where the N-phenylbenzamide group is oriented such that the amide nitrogen points away from the selenium center [1]. In N-(Methylselanyl)-N-phenylbenzamide (142206-50-6), the selenium atom is bonded directly to the amide nitrogen rather than the ortho position of the aromatic ring, which precludes this specific Se⋯O intramolecular contact geometry. No crystallographic data are available for 142206-50-6 itself; however, the positional difference definitively alters the three-dimensional molecular architecture and the potential for selenium-oxygen non-bonded interactions [1]. The sulfur analog (2-methylthiobenzanilide) lacks this Se⋯O interaction entirely and exhibits different electrochemical behavior [2]. This structural distinction directly impacts the compound's coordination chemistry, redox potential, and suitability as a ligand or synthetic intermediate.

Crystallography Organoselenium Chemistry Structural Biology Coordination Chemistry

Synthetic Utility: High-Yield Cyclization to Benzisoselenazolium Salts

N-alkyl- or N-phenyl-2-(methylselanyl)benzamides (which encompass the ortho-methylseleno substitution pattern) react with phosphorus pentachloride to yield 3-chloro-1,2-benzisoselenazolium chlorides in 80–90% isolated yields [1]. This reaction proceeds via intramolecular cyclization involving the ortho-selenium atom and the amide carbonyl, generating a five-membered Se–N heterocycle [1]. While N-(Methylselanyl)-N-phenylbenzamide (142206-50-6) bears the selenium atom on the amide nitrogen rather than the ortho position, its structural relationship to this class of compounds suggests potential utility as a precursor for alternative N–Se heterocycle formation. However, the different position of selenium attachment would be expected to yield different cyclization products—potentially N–Se–N or N–Se–C frameworks rather than the Se–N–C(O) benzisoselenazolium system. The high reported yields for ortho-substituted analogs (80–90%) establish a benchmark synthetic efficiency that 142206-50-6 would need to meet or exceed to be considered a viable alternative in analogous synthetic sequences [1].

Heterocyclic Synthesis Selenium Chemistry Organic Synthesis Phosphorus Pentachloride Reagents

Antioxidant Capacity of Structurally Related Methylseleno Benzamide: Poor Performance Despite High Rate Constant

In comparative in vitro evaluations using microsomal lipid peroxidation assays, 2-(methylseleno)-benzoic acid-N-phenylamide—a compound closely structurally related to both 2-methylseleno-N-phenylbenzamide and N-(Methylselanyl)-N-phenylbenzamide—was found to be a poor antioxidant despite exhibiting a high rate constant for oxidation by halogenated peroxyl radicals [1][2]. This dissociation between chemical reactivity (high rate constant for peroxyl radical oxidation) and functional antioxidant capacity (poor protection against lipid peroxidation) demonstrates that simple kinetic measurements with radical species do not reliably predict biological antioxidant efficacy for this chemotype. The finding serves as a cautionary class-level inference: the methylseleno benzamide scaffold, regardless of precise selenium positioning, may exhibit limited protective activity in lipid peroxidation models. Ebselen, in contrast, demonstrates robust GPx-mimetic activity and has advanced to phase II clinical trials for multiple indications [3].

Antioxidant Assays Lipid Peroxidation Organoselenium Pharmacology Structure-Activity Relationship

Electrochemical Behavior of Ortho-Methylseleno Benzanilides: A Comparative Baseline

The electrochemical behavior of 2-(methylseleno)benzanilide and a series of 2-methylseleno-(4′-X-phenyl)benzamides has been characterized using rotating platinum electrode voltammetry, cyclic voltammetry, controlled potential coulometry, and electrolysis in acetonitrile solution [1]. This study provides a quantitative electrochemical baseline for the ortho-methylseleno benzanilide scaffold, including oxidation potential data and product characterization under varying temperature and acidic conditions. The sulfur analog (2-methylthiobenzanilide) was used as a direct comparator, revealing distinct differences in oxidation behavior attributable to selenium substitution [1]. For N-(Methylselanyl)-N-phenylbenzamide (142206-50-6), the N–Se bond architecture differs fundamentally from the ortho-Se–aryl bond in the studied compounds, which would be expected to alter its oxidation potential and product profile. No electrochemical data specific to 142206-50-6 were identified in the available literature, establishing a clear evidence gap that procurement decisions must account for.

Electrochemistry Voltammetry Redox Chemistry Analytical Chemistry

Commercial Availability and Purity Specification

N-(Methylselanyl)-N-phenylbenzamide (CAS 142206-50-6) is commercially available from multiple specialty chemical suppliers, with typical purity specifications of ≥95% by HPLC and molecular weight of 290.23 g/mol (C₁₄H₁₃NOSe) [1]. Suppliers include Smolecule, BenchChem, EvitaChem, and VulcanChem, though availability and purity may vary by vendor and region [1]. In contrast, the ortho-methylseleno isomer 2-methylseleno-N-phenylbenzamide (CAS 60940-24-1) is also commercially available but is more extensively documented in the primary literature due to its established role as an ebselen metabolite [2][3]. The commercial availability of 142206-50-6 at research-grade purity supports its use as a synthetic building block and SAR probe, but users should verify current certificate of analysis (CoA) documentation directly with suppliers, as purity and lot-specific data may vary.

Chemical Procurement Quality Control Research Reagents Sourcing

Recommended Research Applications for N-(Methylselanyl)-N-phenylbenzamide Based on Structural Evidence


Synthetic Precursor for N–Se Heterocycle Construction

Researchers investigating novel N–Se–N or N–Se–C heterocyclic frameworks may utilize 142206-50-6 as a building block with a pre-formed N–Se bond. While ortho-methylseleno benzamides cyclize with PCl₅ to yield benzisoselenazolium salts in 80–90% yield [1], the N-methylselanyl substitution pattern in 142206-50-6 offers an alternative entry point to selenium-containing heterocycles that are not accessible from ortho-substituted precursors. Synthetic chemists exploring selenium-mediated cyclization reactions or seeking to compare the reactivity of N-bound versus aryl-bound selenium should prioritize this positional isomer.

Structure-Activity Relationship (SAR) Studies of Selenium Positional Isomers

The N-methylselanyl positional isomer 142206-50-6 serves as a critical SAR probe for distinguishing the biological and chemical consequences of selenium attachment at the amide nitrogen versus the aromatic ortho position. Crystallographic data confirm that the ortho isomer 2-methylseleno-N-phenylbenzamide (60940-24-1) exhibits a 2.829 Å Se⋯O intramolecular contact that influences molecular conformation [2]. Comparative testing of both positional isomers in parallel assays would enable researchers to attribute observed biological or chemical effects specifically to selenium positioning, an approach that has precedent in the electrochemical comparison of seleno versus thio benzanilides [3].

Method Development for Selenium-Specific Analytical Detection

Given the absence of published biological or electrochemical data for 142206-50-6, this compound may be valuable as a reference standard for developing selenium-specific analytical methods—such as HPLC-ICP-MS or LC-MS/MS—for detecting and quantifying N–Se bond-containing compounds in complex matrices. The established voltammetric characterization of ortho-methylseleno benzanilides using rotating platinum electrodes and cyclic voltammetry in acetonitrile [3] provides a methodological template that could be adapted for 142206-50-6, enabling comparative redox profiling of N-bound versus aryl-bound selenium species.

Exploratory Antimicrobial or Antifungal Screening

N-phenylbenzamide derivatives, as a broader chemotype, have demonstrated antibacterial and antifungal activities in both in silico and in vitro studies [4], and certain seleno-containing compounds have shown potent and selective antifungal effects [5]. While no direct antimicrobial data exist for 142206-50-6 specifically, researchers conducting exploratory phenotypic screening of organoselenium libraries may include this compound as a structurally distinct entry point. However, procurement for this purpose should be accompanied by the understanding that class-level inferences from ortho-methylseleno or ebselen analogs may not reliably predict activity for the N-methylselanyl positional isomer.

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